

# 1H-Benzimidazole-2-acetamide molecular weight and formula

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## Compound of Interest

Compound Name: 1H-Benzimidazole-2-acetamide

Cat. No.: B1266711

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## 1H-Benzimidazole-2-acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1H-Benzimidazole-2-acetamide**, a heterocyclic organic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are foundational in the development of numerous therapeutic agents due to their versatile biological activities. This document outlines the core physicochemical properties, experimental protocols for synthesis and analysis, and explores the potential biological significance of this compound.

## Core Molecular Data

The fundamental molecular characteristics of **1H-Benzimidazole-2-acetamide** are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

Parameter	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O	[1][2]
Molecular Weight	175.191 g/mol	[1]
Monoisotopic Mass	175.074561919 Da	[2]
CAS Number	60792-56-5	[1]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of benzimidazole derivatives are crucial for reproducibility and further investigation. The following sections provide generalized protocols that can be adapted for **1H-Benzimidazole-2-acetamide**.

### Synthesis of 1H-Benzimidazole-2-acetamide

The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The following is a representative protocol for the synthesis of benzimidazole acetamide derivatives.

General Procedure:

A common method for synthesizing benzimidazole derivatives involves a multi-step process.[3] Initially, a starting material like 2-aminobenzimidazole may be protected.[3] Subsequently, an acetamide group is introduced using a reagent such as chloroacetyl chloride.[3] The final step often involves a reaction with a substituted amine to yield the desired benzimidazole acetamide derivative.[3]

Another approach involves the condensation reaction between o-phenylenediamine and a carboxylic acid derivative.[4] For the synthesis of **1H-Benzimidazole-2-acetamide**, a plausible route would involve the reaction of o-phenylenediamine with a malonic acid derivative followed by amidation.

### Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **1H-Benzimidazole-2-acetamide** can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

#### Method Details:

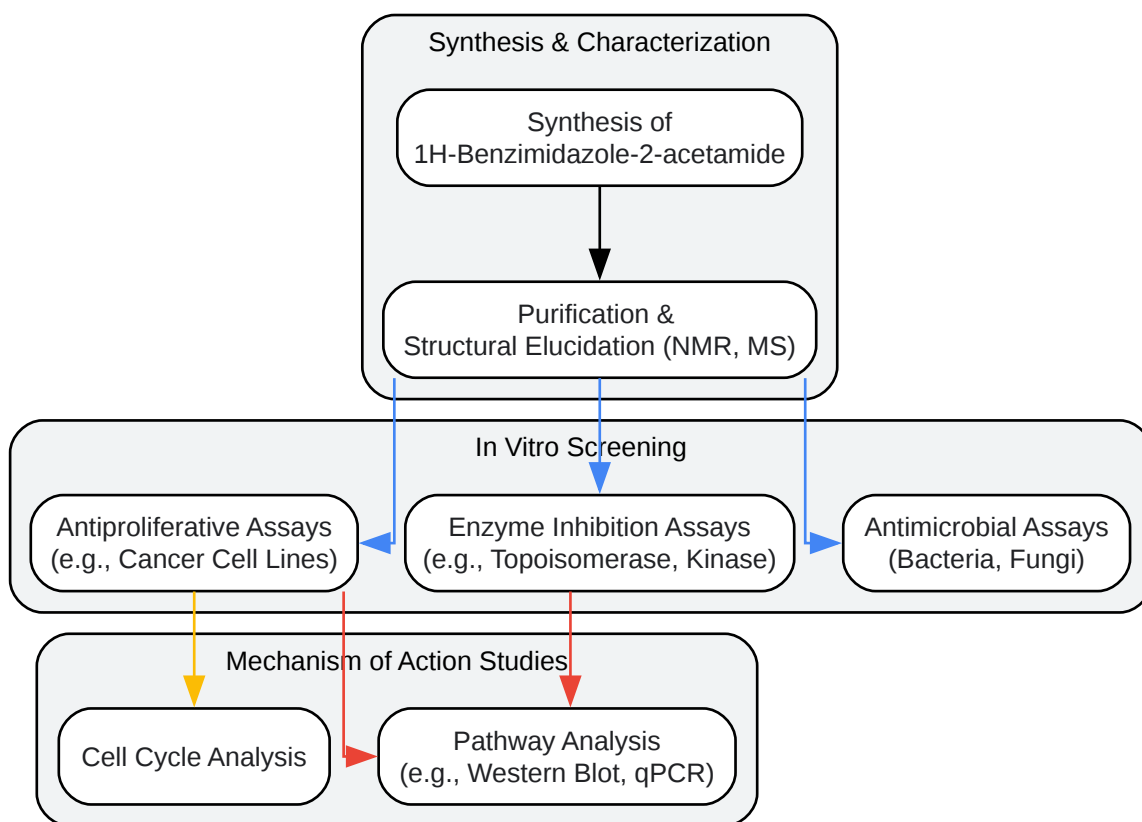
A reverse-phase HPLC method can be employed for the analysis of **1H-Benzimidazole-2-acetamide**.<sup>[1]</sup> The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid.<sup>[1]</sup> For applications compatible with mass spectrometry (MS), formic acid is used in place of phosphoric acid.<sup>[1]</sup> This method is scalable and can be adapted for preparative separation to isolate impurities.<sup>[1]</sup>

## Biological Significance and Potential Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.<sup>[5][6][7]</sup> While the specific signaling pathways modulated by **1H-Benzimidazole-2-acetamide** are a subject for further research, derivatives of the benzimidazole scaffold have been shown to interact with various biological targets.

For instance, some benzimidazole derivatives act as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby exhibiting cytotoxic effects on cancer cells.<sup>[8]</sup> Others have been found to inhibit H<sup>+</sup>/K<sup>+</sup>-ATPase, leading to intracellular acidification and inhibition of T cell proliferation, suggesting potential immunomodulatory applications.<sup>[9]</sup>

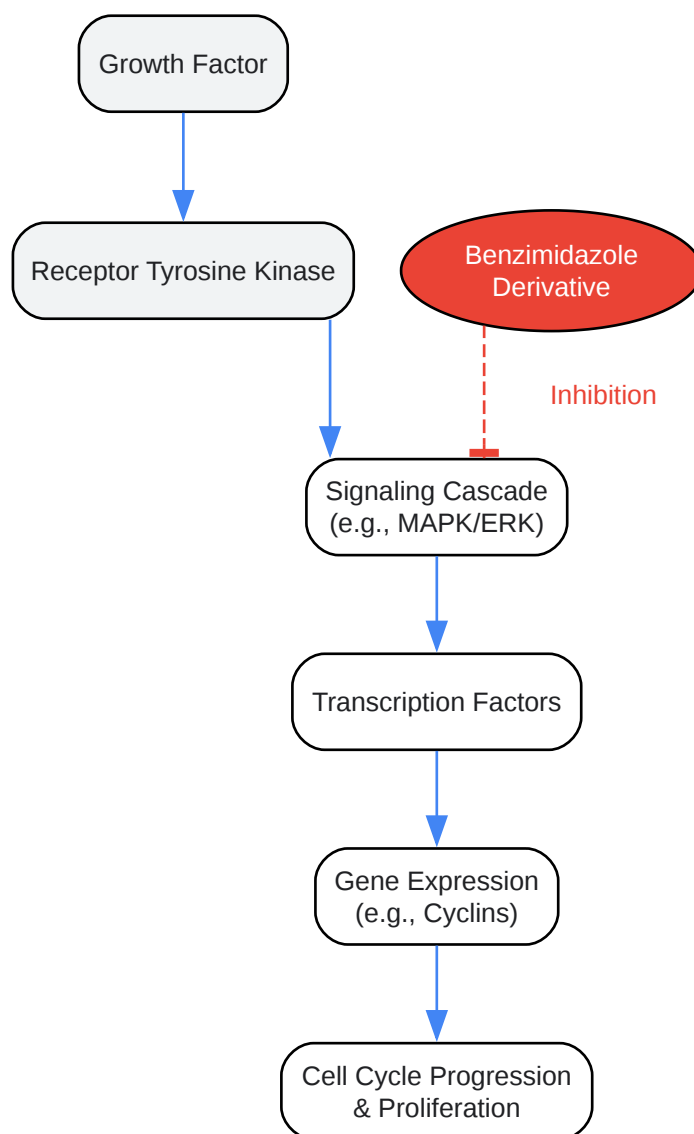
The diagram below illustrates a conceptual workflow for screening the biological activity of a novel benzimidazole compound.



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*Conceptual workflow for the biological evaluation of **1H-Benzimidazole-2-acetamide**.*

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzimidazole derivative with anticancer properties, leading to the inhibition of cell proliferation.



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*Hypothetical inhibition of a pro-proliferative signaling pathway by a benzimidazole derivative.*

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#### Contact

Address: 3281 E Guasti Rd

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